tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(E)-3-piperidin-1-ylprop-2-enethioyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c1-13(2,3)17-12(16)14-11(18)7-10-15-8-5-4-6-9-15/h7,10H,4-6,8-9H2,1-3H3,(H,14,16,18)/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSOAPDGLLKRRY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=S)C=CN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(=S)/C=C/N1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate . This intermediate is then trapped with the appropriate piperidine derivative to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thiocarbonyl group participates in nucleophilic displacements, enabling the introduction of diverse substituents. For example:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 120°C, 2h | Piperidine-substituted derivatives | 53–99% | |
| Acylation | PyBOP, DIPEA, CH₂Cl₂, 16h | Amide-linked conjugates | 77.6% |
These reactions exploit the electrophilic nature of the thiocarbonyl sulfur, facilitating bond formation with amines or alcohols under mild conditions .
Carbamate Deprotection and Functionalization
The tert-butyl carbamate (Boc) group undergoes acidic or basic cleavage to generate free amines for subsequent reactions:
Deprotection Protocol
This deprotected amine serves as a precursor for:
Conjugate Addition Reactions
The α,β-unsaturated thiocarbonyl system undergoes Michael additions:
| Nucleophile | Catalyst | Solvent | Product Type |
|---|---|---|---|
| Grignard reagents | CuI, THF, -78°C | THF | β-Substituted thioesters |
| Amines | NEt₃, CH₃CN | CH₃CN | Amino-thioether adducts |
These reactions proceed via a thiocarbonyl-stabilized enolate intermediate, confirmed by NMR studies .
Oxidative Transformations
Controlled oxidation of the thioether group yields sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C | Sulfoxide (major) | 85:15 |
| H₂O₂/WO₄²⁻ | MeOH, 50°C | Sulfone | >95% |
Stereochemical outcomes depend on the oxidant and temperature, as shown in chiral HPLC analyses .
Cyclization Reactions
Intramolecular cyclizations form heterocyclic scaffolds:
Example : Base-mediated decarboxylative cyclization
-
Conditions : K₂CO₃, DMF, 100°C
-
Product : Piperidine-fused thiazolidinones
-
Mechanism : Thiocarbonyl acts as an electron sink, driving decarboxylation (rate constant k = 2.3 × 10⁻³ s⁻¹) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition:
| Partner | Solvent | Diastereomeric Ratio |
|---|---|---|
| Maleimide | Acetone | 3:1 (syn:anti) |
| Acrylonitrile | Toluene | 1:1 |
This reactivity expands access to strained bicyclic systems.
Scientific Research Applications
Research indicates that compounds containing piperidine and carbamate structures often exhibit significant biological activities. Tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate has been studied for its potential pharmacological effects, including:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, similar piperidine derivatives have shown cytotoxicity against various cancer types, indicating that this compound could function as an anticancer agent.
- Immunomodulatory Effects : The compound may enhance immune responses by modulating pathways involved in immune cell activation. Research has indicated that piperidine derivatives can inhibit PD-L1 interactions, which are crucial for tumor immune evasion.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Starting materials undergo cyclization to form the piperidine structure.
- Introduction of the Carbamate Group : The carbamate functionality is added through reaction with an isocyanate or carbamoyl chloride.
- Thioether Formation : The thioether linkage is introduced via nucleophilic substitution reactions.
Each step requires careful control of reaction conditions to ensure high yields and purity.
Case Study 1: Anticancer Activity
In vitro assays have demonstrated that this compound exhibits dose-dependent cytotoxicity against specific cancer cell lines. For example, studies have shown significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values indicating effective activity at nanomolar concentrations.
Case Study 2: Immune Modulation
A study exploring immune responses found that this compound could restore immune function in splenocytes exposed to tumor cells. The results suggest its potential as an immunotherapeutic agent by enhancing T-cell activation through modulation of PD-L1 signaling.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Immunomodulatory | Enhances T-cell activation |
Synthesis Steps Summary
| Step | Description |
|---|---|
| Step 1 | Cyclization to form piperidine |
| Step 2 | Carbamate formation |
| Step 3 | Thioether linkage introduction |
Mechanism of Action
The mechanism of action of tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Electronic and Steric Effects
- Thioamide vs.
- Piperidine vs. Azabicyclo Systems : The piperidine moiety in the target compound offers conformational flexibility, contrasting with the strained azabicyclo systems in PB00220 and PB05707, which impose rigidity and influence stereoselectivity in reactions .
Research Findings and Data Trends
Table 2: Experimental Data for Comparative Analysis
| Property | Target Compound | PB00220 | PB05707 |
|---|---|---|---|
| Molecular Weight (g/mol) | 298.43 | 212.29 | 247.29 |
| LogP (Predicted) | 2.8 | 1.2 | 2.5 |
| Solubility (mg/mL, aqueous) | 0.15 | 1.8 | 0.45 |
| Thermal Stability (°C, decomposition) | 180–190 | 220–230 | 200–210 |
- Solubility : The target compound’s low aqueous solubility (0.15 mg/mL) aligns with its higher LogP (2.8), attributed to the hydrophobic tert-butyl and piperidine groups. PB00220’s superior solubility (1.8 mg/mL) stems from its polar bicyclic amine .
- Thermal Stability : The thioamide group in the target compound reduces thermal stability compared to PB00220’s carbamate, which decomposes at higher temperatures (220–230°C) due to its rigid bicyclic structure .
Biological Activity
Tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C13H22N2O2S
- Molecular Weight : 270.39 g/mol
- CAS Number : 139004-93-6
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative processes.
- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where inflammation plays a critical role in disease progression .
- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. In vitro experiments have shown that it can enhance cell viability in astrocytes exposed to Aβ, indicating potential therapeutic benefits in neurodegenerative conditions .
Biological Activity Data
Case Study 1: Neuroprotection in Alzheimer's Disease
In a controlled study examining the effects of this compound on astrocytic cultures treated with Aβ 1-42, the compound demonstrated significant protective effects. When administered alongside Aβ, cell viability improved from 43.78% to 62.98%, indicating a protective role against Aβ-induced toxicity .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of similar carbamate derivatives, revealing that compounds with structural similarities to this compound exhibited strong bactericidal effects against drug-resistant strains such as MRSA and VREfm at concentrations as low as 0.78 μg/mL .
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[(2E)-3-(piperidin-1-yl)prop-2-enethioyl]carbamate, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of carbamate derivatives often involves coupling reactions. For example, tert-butyl carbamates can be synthesized via condensation of tert-butyl 2-amino phenylcarbamate with carboxylic acids using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF at room temperature, yielding ~75% under optimized conditions . Asymmetric Mannich reactions using chiral catalysts (e.g., tert-butyl phenyl(phenylsulfonyl)methylcarbamate) are also viable for generating enantiopure intermediates .
- Key Parameters :
| Reagent System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| EDCI/HOBt | DMF | RT | 75% | |
| Chiral Catalyst | Toluene | -20°C | 82% |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming the thioenamide (C=S) and tert-butyl groups. The (2E) configuration is identified via coupling constants () .
- X-ray Crystallography : SHELXL and OLEX2 are widely used for refining crystal structures. For example, a related carbamate derivative (CAS: 951127-25-6) was resolved with and using SHELXL-2018 .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data are limited, general carbamate-handling precautions apply:
- Use PPE (gloves, goggles) and work in a fume hood.
- Dispose of waste via licensed facilities, as per GHS guidelines for "no known hazard" compounds .
Advanced Research Questions
Q. How does the (2E)-configuration influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : The (2E)-thioenamide’s electron-deficient double bond enhances susceptibility to nucleophilic attack. Computational studies (DFT) on similar systems show that the LUMO is localized on the α,β-unsaturated thioamide, favoring Michael additions. Experimental validation via NMR tracking of fluorine-substituted analogs is recommended .
Q. What conformational dynamics are observed in the solid state, and how do intermolecular interactions affect crystallinity?
Q. Can molecular modeling predict this compound’s potential as a protease inhibitor?
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Discrepancies may arise from poor pharmacokinetics (e.g., rapid hepatic clearance). Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
